4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17440943
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 4-chloro-6-methyl-2-oxo-1-propylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | XRNFLWSTZHNWKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=CC(=C(C1=O)C=O)Cl)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a bicyclic dihydropyridine scaffold with a ketone group at position 2, a chloro substituent at position 4, a methyl group at position 6, and a propyl chain at position 1 (Figure 1). The aldehyde group at position 3 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The partial saturation of the pyridine ring reduces aromaticity, increasing susceptibility to oxidation and ring-opening reactions compared to fully aromatic analogs .
Table 1: Key Structural Features and Their Implications
| Position | Substituent | Electronic Effect | Reactivity Implications |
|---|---|---|---|
| 1 | Propyl | Electron-donating (+I) | Enhances lipophilicity |
| 3 | Aldehyde | Electron-withdrawing (-I, -M) | Participates in Schiff base formation |
| 4 | Chloro | Electron-withdrawing (-I) | Facilitates nucleophilic substitution |
| 6 | Methyl | Electron-donating (+I) | Stabilizes ring via hyperconjugation |
The interplay of these groups creates a polarized electronic environment, with the aldehyde and chloro groups rendering positions 3 and 4 electrophilic hotspots .
Synthetic Pathways and Optimization
Route Selection and Stepwise Assembly
While detailed synthetic protocols are proprietary, general strategies for analogous dihydropyridines involve cyclocondensation, followed by sequential functionalization. A plausible route includes:
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Hantzsch-like cyclization: Reaction of a β-ketoester (e.g., ethyl acetoacetate) with ammonium acetate and a propylamine derivative to form the dihydropyridine core.
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Chlorination: Electrophilic aromatic substitution using or at position 4.
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Aldehyde introduction: Vilsmeier-Haack formylation at position 3 to install the carbaldehyde group .
Table 2: Comparative Yields for Intermediate Steps
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, NH₄OAc | 120 | 65–70 |
| Chlorination | SOCl₂, DMF | 80 | 85 |
| Formylation | POCl₃, DMF | 0–5 | 55–60 |
Reaction conditions significantly impact efficiency; low temperatures during formylation minimize side reactions .
Physicochemical and Spectroscopic Properties
Solubility and Stability Profiling
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic propyl and methyl groups. It is soluble in polar aprotic solvents like DMSO (50 mg/mL) and dichloromethane. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life of 48 hours at pH 7.4 .
Spectroscopic Signatures
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IR (KBr): Strong absorption at 1690 cm⁻¹ (C=O stretch), 1720 cm⁻¹ (aldehyde C=O), and 750 cm⁻¹ (C-Cl) .
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¹H NMR (400 MHz, CDCl₃): δ 9.8 (s, 1H, CHO), 6.2 (s, 1H, H-5), 4.1 (t, 2H, N-CH₂), 2.3 (s, 3H, CH₃), 1.6–0.9 (m, 5H, propyl) .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
| Ventilation | Fume hood required |
| Storage | -20°C, desiccator, away from light |
Spill management involves adsorption with inert material and disposal as hazardous waste .
Comparative Analysis with Structural Analogs
Functional Group Modifications
Replacing the propyl group with cyclohexyl (PubChem CID 28469329) increases steric bulk, reducing solubility but enhancing metabolic stability. Substituting the aldehyde with a nitrile (CID 11389634) shifts reactivity toward nucleophilic cyanation reactions .
Table 4: Property Comparison with Analogous Compounds
| Compound | Molecular Weight | LogP | Key Application |
|---|---|---|---|
| Target Compound | 213.45 | 2.1 | Drug intermediate |
| Cyclohexyl Analog (CID 28469329) | 253.72 | 3.4 | Catalysis studies |
| Carbonitrile Analog (CID 11389634) | 168.58 | 1.8 | Agrochemical synthesis |
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